molecular formula C16H16FNO3 B14931357 3-[(2-Fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-Fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14931357
M. Wt: 289.30 g/mol
InChI Key: DJPLHWZVYZHSBS-UHFFFAOYSA-N
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Description

3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-fluoro-5-methylaniline under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like diethyl ether to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-Fluoro-5-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16FNO3

Molecular Weight

289.30 g/mol

IUPAC Name

3-[(2-fluoro-5-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16FNO3/c1-8-2-5-11(17)12(6-8)18-15(19)13-9-3-4-10(7-9)14(13)16(20)21/h2-6,9-10,13-14H,7H2,1H3,(H,18,19)(H,20,21)

InChI Key

DJPLHWZVYZHSBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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